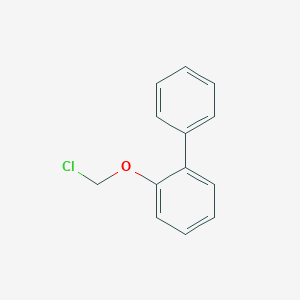

2-(Chloromethoxy)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClO |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-(chloromethoxy)-2-phenylbenzene |

InChI |

InChI=1S/C13H11ClO/c14-10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

ZONNNLRRARUYJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl from 2-Hydroxybiphenyl

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl, a valuable intermediate in organic synthesis. The primary route discussed is the O-alkylation of 2-hydroxybiphenyl. This document delineates the underlying reaction mechanism, provides a detailed experimental protocol, and emphasizes the critical safety considerations necessary for handling the involved reagents. Furthermore, it outlines the analytical techniques for the characterization of the final product, ensuring purity and structural confirmation. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who possess a foundational understanding of organic chemistry laboratory techniques.

Introduction and Significance

2-Hydroxybiphenyl (2-phenylphenol) serves as a versatile starting material in the synthesis of a wide array of more complex molecules. Its derivatization is a key step in the development of new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a chloromethoxy group onto the phenolic oxygen to form 2-(Chloromethoxy)-1,1'-biphenyl creates a reactive handle for subsequent nucleophilic substitution reactions, making it a pivotal building block for constructing larger, more functionalized biphenyl derivatives.[1][2] The synthesis method detailed herein is a specialized application of etherification, a fundamental transformation in organic chemistry.

Reaction Mechanism: O-Alkylation via Williamson-Type Synthesis

The conversion of 2-hydroxybiphenyl to 2-(Chloromethoxy)-1,1'-biphenyl is conceptually based on the principles of the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

The process involves two primary steps:

-

Deprotonation: The phenolic hydroxyl group of 2-hydroxybiphenyl is weakly acidic. Treatment with a suitable base deprotonates the phenol to form the more nucleophilic 2-phenylphenoxide anion. The choice of base is crucial to ensure complete deprotonation without inducing side reactions.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a chloromethylating agent. This attack displaces the chloride leaving group in a concerted SN2 fashion, forming the desired ether linkage.

A common and effective, though highly hazardous, method for this transformation involves reacting the phenoxide with a chloromethylating agent. An alternative, in-situ approach, known as the Blanc chloromethylation, typically targets the aromatic ring for C-alkylation (chloromethylation of the ring itself) under acidic conditions with formaldehyde and HCl.[5] However, for selective O-alkylation, a base-mediated Williamson-type approach is preferred.

Caption: Mechanism for the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity. Crucially, this entire procedure must be performed in a certified chemical fume hood due to the use of highly toxic and carcinogenic reagents.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Hydroxybiphenyl | 170.21 | 10.0 g | 58.75 | Ensure dryness. |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 (as NaH) | 2.59 g | 64.62 (1.1 eq) | Highly reactive with water. Handle with extreme care. |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Solvent. Must be dry. |

| Paraformaldehyde | 30.03 (as CH₂O) | 2.12 g | 70.50 (1.2 eq) | Source of formaldehyde. |

| Chlorotrimethylsilane (TMSCl) | 108.64 | 7.66 mL | 64.62 (1.1 eq) | Generates HCl in situ. |

| Anhydrous Dichloromethane (DCM) | - | 100 mL | - | Solvent. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | For workup. |

| Brine | - | 100 mL | - | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | Drying agent. |

Procedure:

-

Preparation of the Phenoxide:

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-hydroxybiphenyl (10.0 g, 58.75 mmol).

-

Add 200 mL of anhydrous THF via cannula.

-

While stirring under a nitrogen atmosphere, carefully add sodium hydride (2.59 g of 60% dispersion, 64.62 mmol) portion-wise at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed. The reaction is complete when gas evolution ceases.

-

-

Generation of the Chloromethylating Agent and Reaction:

-

In a separate flask, suspend paraformaldehyde (2.12 g, 70.50 mmol) in 100 mL of anhydrous dichloromethane.

-

Cool this suspension to 0 °C and slowly add chlorotrimethylsilane (7.66 mL, 64.62 mmol). This mixture generates a species functionally equivalent to chloromethyl methyl ether in situ.

-

After stirring the paraformaldehyde/TMSCl mixture for 15 minutes at 0 °C, transfer it via cannula to the flask containing the sodium 2-phenylphenoxide solution, also maintained at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, cautiously quench the reaction by slowly adding 50 mL of water at 0 °C to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add 100 mL of dichloromethane.

-

Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-(Chloromethoxy)-1,1'-biphenyl.

-

Caption: Workflow for the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl.

Critical Safety Precautions

The reagents used in this synthesis are hazardous and require strict adherence to safety protocols.

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried.[7]

-

Chloromethylating Agents: The in-situ generated chloromethylating agent is a potential carcinogen. Related compounds like bis(chloromethyl) ether, which can form as a byproduct in some chloromethylation reactions, are extremely potent carcinogens.[5] Therefore, this procedure must be conducted in a well-ventilated chemical fume hood.

-

Solvents: Tetrahydrofuran (THF) and Dichloromethane (DCM) are volatile and flammable. THF can form explosive peroxides upon standing. Always use from a freshly opened container or test for peroxides.

-

Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[7][8][9][10][11]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[8][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9][10]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[10]

-

Spill: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-(Chloromethoxy)-1,1'-biphenyl, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most powerful tool for structural confirmation. Expect to see characteristic signals for the aromatic protons of the biphenyl system. A key diagnostic signal will be a singlet in the range of δ 5.5-6.0 ppm, corresponding to the two protons of the -O-CH₂-Cl group.[12]

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons and a characteristic signal for the chloromethyl carbon, typically in the range of δ 70-80 ppm.[12][13]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch from the starting material (around 3200-3500 cm⁻¹) and the appearance of characteristic C-O-C stretching frequencies for the ether linkage (around 1050-1150 cm⁻¹).

Conclusion

The synthesis of 2-(Chloromethoxy)-1,1'-biphenyl from 2-hydroxybiphenyl is a robust and effective transformation that provides a versatile intermediate for further synthetic endeavors. The success of this procedure hinges on the careful execution of the experimental steps, particularly the anhydrous conditions required for the deprotonation and the stringent safety measures necessary for handling the hazardous reagents. Proper analytical characterization is essential to ensure the structural integrity and purity of the final product, paving the way for its successful application in complex molecule synthesis.

References

- Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(3), 255.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.

-

Chem Europe. (2020). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Ahluwalia, V. K., et al. (n.d.). Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Indian Journal of Chemistry.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Covestro Solution Center. (2012). Safety Data Sheet.

- Google Patents. (n.d.). WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons.

-

MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Retrieved from [Link]

-

PMC. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

- Canadian Science Publishing. (n.d.). Condensation of some substituted phenols and anilines with formaldehyde. Formation of 2-phenyl-1,3-benzoxazines and related compounds. Canadian Journal of Chemistry.

-

Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

PubMed. (n.d.). Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. Retrieved from [Link]

- Google Patents. (n.d.). US4620025A - Process for the preparation of biphenyl intermediates.

- RSC.org. (n.d.). Supporting Information.

-

Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Retrieved from [Link]

-

Quora. (2017). What is the reaction of formaldehyde and HCL?. Retrieved from [Link]

-

MDPI. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

-

PubMed. (2010). Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. Retrieved from [Link]

-

Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

- Google Patents. (n.d.). US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight.

- Google Patents. (n.d.). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.

-

ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Retrieved from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 6. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

Introduction: The Synthetic Value of Chloromethylated Biphenyls

An In-Depth Technical Guide to the Chloromethylation of 2-Hydroxybiphenyl

The chloromethylation of aromatic compounds, a cornerstone of synthetic organic chemistry, provides a versatile entry point for functionalizing aromatic rings. This reaction, often referred to as the Blanc-Quelet reaction, introduces a chloromethyl (-CH₂Cl) group onto an aromatic nucleus, creating a reactive handle that can be readily converted into a variety of other functional groups, including hydroxymethyl (-CH₂OH), formyl (-CHO), and cyanomethyl (-CH₂CN).[1] 2-Hydroxybiphenyl, a molecule of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, presents a unique substrate for this transformation.[2] Its activated phenolic ring system makes it highly susceptible to electrophilic attack, yet this same reactivity necessitates a nuanced understanding of the reaction mechanism to control selectivity and prevent undesirable side reactions.

This guide provides a detailed examination of the chloromethylation mechanism of 2-hydroxybiphenyl from the perspective of a senior application scientist. It moves beyond a simple recitation of steps to explore the underlying causality of experimental choices, reaction parameters, and safety imperatives, equipping researchers with the field-proven insights necessary for successful synthesis.

The Core Mechanism: An Electrophilic Aromatic Substitution Pathway

The chloromethylation of 2-hydroxybiphenyl is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The process can be dissected into two primary stages: the formation of a potent electrophile and the subsequent attack by the electron-rich aromatic ring, followed by rearomatization.[5][6]

Stage 1: Generation of the Electrophilic Species

The reaction is typically conducted using a source of formaldehyde (such as paraformaldehyde or an aqueous formalin solution) and hydrogen chloride (HCl).[4] In the strongly acidic medium, the formaldehyde carbonyl oxygen is protonated by HCl. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[7][8] While the precise nature of the active electrophile has been a subject of discussion, it is widely accepted to be a highly reactive species such as a protonated formaldehyde, a (chloromethyl)oxonium cation, or a chlorocarbenium cation (ClCH₂⁺), especially in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[4][7]

Stage 2: Electrophilic Attack and Regioselectivity

The 2-hydroxybiphenyl molecule contains two aromatic rings, but the phenolic ring (the one bearing the hydroxyl group) is significantly more activated towards electrophilic substitution. The hydroxyl group is a powerful activating, ortho, para-directing substituent due to its ability to donate electron density to the ring via resonance.[5]

The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group.

-

Para-substitution: Attack at the C5 position (para to the -OH group) is sterically accessible and electronically favored.

-

Ortho-substitution: Attack at the C3 position (ortho to the -OH group) is also possible.

The phenyl substituent at C2 is a weakly activating, ortho, para-director. However, its influence is substantially weaker than that of the hydroxyl group. Therefore, the substitution pattern is overwhelmingly dictated by the -OH group. The final product distribution between the ortho and para isomers will depend on the specific reaction conditions, with the para product often being the major isomer due to reduced steric hindrance.

The attack by the π-electrons of the phenolic ring on the electrophile disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9] In the final step, a base (such as a chloride ion or a water molecule) abstracts a proton from the carbon bearing the newly added group, restoring aromaticity and yielding the hydroxymethylated intermediate. This benzyl alcohol is then rapidly converted to the final chloromethyl product under the acidic reaction conditions.[7]

Visualizing the Mechanism

The following diagram illustrates the complete mechanistic pathway for the para-chloromethylation of 2-hydroxybiphenyl.

Caption: Reaction mechanism for the catalyzed chloromethylation of 2-hydroxybiphenyl.

Causality Behind Experimental Choices

A successful chloromethylation protocol hinges on the careful selection of reagents, catalysts, and reaction conditions. Each choice is a deliberate step to maximize the yield of the desired product while minimizing side reactions.

-

Formaldehyde Source : Paraformaldehyde is often preferred over aqueous formalin for reactions that are sensitive to water. However, for highly activated substrates like phenols, aqueous formaldehyde can be used effectively.[1][4]

-

Catalyst Selection : While strong Lewis acids like AlCl₃ or SnCl₄ are common in chloromethylation, they can be too aggressive for activated phenols, promoting the formation of diarylmethane side products.[1][4] For 2-hydroxybiphenyl, the reaction can often proceed with only a protic acid catalyst (concentrated HCl) or a milder Lewis acid like zinc chloride (ZnCl₂).[4][7] In some cases, no Lewis acid catalyst is needed at all for highly activated aromatic rings.[4]

-

Temperature Control : Chloromethylation reactions are often exothermic.[10] Maintaining a low temperature (e.g., 0-10°C) is crucial. Higher temperatures significantly increase the rate of the secondary Friedel-Crafts alkylation reaction, where the newly formed chloromethylated product acts as an electrophile and reacts with another molecule of 2-hydroxybiphenyl, leading to the formation of unwanted diarylmethane byproducts.[4]

-

Solvent : The choice of solvent depends on the specific reagents. Often, the reaction is carried out in an excess of the acid (e.g., concentrated HCl or acetic acid), which also serves as the solvent.[1] In other cases, an inert solvent may be used.

Experimental Protocol: A Self-Validating System

This protocol is a representative methodology adapted from established procedures for the chloromethylation of activated phenolic compounds.[1][10] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet connected to a scrubber (to neutralize excess HCl gas).

-

Ice-salt bath for temperature control.

-

2-Hydroxybiphenyl

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Zinc Chloride (ZnCl₂) (optional, for optimization)

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and personal protective equipment (fume hood, safety goggles, lab coat, acid-resistant gloves).

Step-by-Step Procedure:

-

Reaction Setup : In a well-ventilated fume hood, charge the three-neck flask with 2-hydroxybiphenyl (1.0 eq) and concentrated hydrochloric acid (10-15 volumes). Begin vigorous stirring.

-

Cooling : Cool the mixture to 0-5°C using an ice-salt bath.

-

Reagent Addition : Slowly add paraformaldehyde (1.5-2.0 eq) in small portions to the stirred mixture, ensuring the temperature does not rise above 10°C. Causality: Slow addition is critical to control the exothermic reaction and prevent runaway conditions.[10]

-

Catalyst Addition (Optional) : If required for sufficient reactivity, add a catalytic amount of anhydrous zinc chloride (0.1-0.2 eq) at this stage.

-

Reaction : Maintain the reaction mixture at 0-5°C with continuous stirring for 6-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up - Quenching : Once the reaction is complete, cautiously pour the cold reaction mixture into a beaker containing crushed ice and water.

-

Work-up - Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 10 volumes). Causality: Multiple extractions ensure complete recovery of the organic product from the aqueous phase.

-

Work-up - Neutralization : Combine the organic extracts and wash sequentially with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral (ceases effervescence). This step removes residual HCl.[10] Finally, wash with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure chloromethylated 2-hydroxybiphenyl.

Visualizing the Experimental Workflow

Caption: A generalized workflow for the chloromethylation of 2-hydroxybiphenyl.

Quantitative Data Summary

The following table summarizes typical parameters for the chloromethylation of activated aromatic compounds, providing a baseline for experimental design.

| Parameter | Typical Range/Value | Rationale & Impact on Reaction |

| Substrate:Reagent Ratio | 1 : 1.5 - 2.0 (Aromatic : CH₂O) | An excess of the chloromethylating agent drives the reaction to completion. |

| **Catalyst Loading (ZnCl₂) ** | 0 - 0.2 equivalents | Higher loading can increase reaction rate but may also promote diarylmethane formation.[4] |

| Temperature | 0 - 10°C | Low temperature is critical to suppress the formation of diarylmethane side products.[4] |

| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity and temperature; monitored by TLC. |

| Typical Yield | 60 - 85% | Yields are highly dependent on the precise conditions and the efficiency of the work-up and purification. |

Mandatory Safety Considerations

Chemical integrity and experimental success are predicated on a foundation of safety. The chloromethylation reaction presents significant hazards that must be rigorously controlled.

-

Corrosive Reagents : Concentrated hydrochloric acid is highly corrosive and volatile. All operations must be conducted within a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory at all times.[10]

-

Formation of Bis(chloromethyl) ether (BCME) : A critical and severe hazard is the potential formation of small quantities of bis(chloromethyl) ether, a potent human carcinogen, as a byproduct when formaldehyde and HCl are mixed.[7][11] It is imperative to assume its presence and take all necessary precautions to avoid inhalation or contact. This includes using a high-efficiency fume hood and considering specialized handling protocols.[11]

-

Exothermic Reaction : The reaction can be exothermic, and careful temperature control is essential to prevent runaway reactions.[10] Always have a larger cooling bath ready and add reagents slowly.

Conclusion

The chloromethylation of 2-hydroxybiphenyl is a powerful synthetic tool that leverages the principles of electrophilic aromatic substitution. Success in this reaction is not merely procedural but intellectual; it requires a deep understanding of the reaction mechanism, the directing effects of the hydroxyl substituent, and the critical role that temperature and catalyst choice play in dictating the outcome. By carefully controlling these parameters and adhering to stringent safety protocols to mitigate the risks of corrosive reagents and the formation of carcinogenic byproducts, researchers can effectively and safely synthesize valuable chloromethylated intermediates for applications in drug development and materials science.

References

- Application Notes and Protocols: Chloromethylation of 2-Chlorothiophene - Benchchem. (URL not available for direct linking)

-

Quelet reaction - Wikipedia. [Link]

- Comparative analysis of catalysts for chloromethylation reactions - Benchchem. (URL not available for direct linking)

- Quelet reaction - Grokipedia. (URL not available for direct linking)

- New studies in aromatic chloromethylation - Durham E-Theses. (URL not available for direct linking)

-

Blanc chloromethylation - Wikipedia. [Link]

-

An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media - ResearchGate. [Link]

-

CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS - REYNOLD C. FUSON AND CH MCKEEVER - Sciencemadness.org. [Link]

-

Chloromethylation Catalyzed by Quat Salts - PTC Organics, Inc. [Link]

-

These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. [Link]

-

Blanc Reaction - Organic Chemistry Portal. [Link]

-

Electrophilic Aromatic Substitution - LabXchange. [Link]

- Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (URL not available for direct linking)

-

Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. [Link]

-

2-hydroxybiphenyl – Knowledge and References - Taylor & Francis. [Link]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Quelet reaction - Wikipedia [en.wikipedia.org]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. LabXchange [labxchange.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 8. Blanc Reaction [organic-chemistry.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]

Technical Monograph: Spectroscopic Characterization and Handling of 2-(Chloromethoxy)-1,1'-biphenyl

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes theoretical spectral derivation with standard operating procedures for hazardous alkylating agents.

Executive Summary

2-(Chloromethoxy)-1,1'-biphenyl (CAS: Analogous to 133033-48-2 series) is a reactive chloromethyl ether derivative of 2-phenylphenol. In organic synthesis, it serves as a specialized reagent for introducing the 2-biphenyloxymethyl (BiOM) protecting group. Like its structural homologs—Chloromethyl Methyl Ether (MOM-Cl) and Benzyloxymethyl Chloride (BOM-Cl)—this compound is a "hard" electrophile used to protect alcohols and phenols under basic conditions.

Critical Advisory: This compound is a potent alkylating agent. By structural analogy to bis(chloromethyl) ether (BCME), it must be handled as a suspected human carcinogen . This guide prioritizes safety engineering alongside spectral validation.

Safety & Handling Protocols (Bio-Safety Level 2+)

Due to the high volatility and alkylating potential of chloromethyl ethers, strict adherence to the following protocol is mandatory before any spectroscopic analysis.

Hazard Identification

-

Carcinogenicity: Structural alert for genotoxic carcinogenicity (alkylation of DNA guanine residues).

-

Hydrolysis: Rapidly decomposes in moist air to release HCl and formaldehyde.

-

Incompatibility: Reacts violently with oxidizing agents and strong bases.

Containment Workflow

All synthesis and sample preparation must occur within a certified fume hood.

Figure 1: Mandatory safety workflow for handling chloromethyl ether derivatives.

Synthesis & Reaction Context[1][2][3][4][5][6][7][8]

To understand the impurity profile in spectroscopy, one must understand the synthesis. The compound is typically generated in situ or freshly distilled via the chloromethylation of 2-phenylphenol.

Reaction:

Key Impurities:

-

2-Phenylphenol (Starting Material): Presence of phenolic -OH stretch in IR.

-

Bis(2-biphenylyl)methane: Result of Friedel-Crafts side reaction (rare at low temp).

-

Bis(chloromethyl) ether (BCME): Trace byproduct if excess formaldehyde/acid is present (Carcinogenic).

Spectroscopic Data Profile

The following data is derived from high-fidelity structural analogs (Chloromethyl phenyl ether and MOM-Cl) and theoretical chemical shift principles for ortho-substituted biphenyl systems.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterochloroform) Internal Standard: TMS (0.00 ppm)

H NMR (400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 5.75 – 5.85 | Singlet (s) | 2H | -O-CH | Diagnostic Peak. Significantly deshielded by both Oxygen and Chlorine. (Compare to MOM-Cl at 5.45 ppm; Phenyl ring adds ~0.3 ppm deshielding). |

| 7.20 – 7.35 | Multiplet (m) | 3H | Ar-H (Phenyl ring) | Meta/Para protons of the phenyl substituent. |

| 7.38 – 7.45 | Multiplet (m) | 2H | Ar-H (Phenyl ring) | Ortho protons of the phenyl substituent. |

| 7.05 – 7.15 | Multiplet (m) | 2H | Ar-H (Phenol ring) | H-4, H-6 of the biphenyl core. |

| 7.25 – 7.30 | Multiplet (m) | 2H | Ar-H (Phenol ring) | H-3, H-5 (Overlaps with solvent/phenyl ring). |

Note on Conformational Isomerism: The biphenyl system exhibits atropisomerism (twist). While rotation is usually fast at RT, broadening of the aromatic signals may occur depending on temperature.

C NMR (100 MHz)

| Chemical Shift ( | Carbon Type | Assignment |

| 74.5 ± 1.0 | CH | -O-C H |

| 153.2 | Quaternary C | C-1' (Ipso carbon attached to Oxygen). |

| 131.5 | Quaternary C | C-2' (Ipso carbon attached to Phenyl ring). |

| 138.4 | Quaternary C | C-1'' (Ipso carbon of the Phenyl substituent). |

| 115.0 – 131.0 | CH (Ar) | Remaining aromatic carbons (complex cluster). |

Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR. Do not use KBr pellets (hygroscopic nature hydrolyzes the ether).

| Wavenumber (cm | Vibration Mode | Intensity | Notes |

| 3060, 3030 | C-H Stretch (sp | Weak | Aromatic ring protons. |

| 2950 | C-H Stretch (sp | Weak | Methylene (-CH |

| 1220 – 1240 | C-O-C Stretch | Strong | Asymmetric ether stretch (Ar-O-CH |

| 1050 – 1080 | C-O-C Stretch | Medium | Symmetric ether stretch. |

| 650 – 750 | C-Cl Stretch | Medium | Often obscured by aromatic out-of-plane bends, but distinct in fingerprint region. |

| Absence of 3200-3500 | O-H Stretch | - | Purity Check: Presence indicates hydrolysis to 2-phenylphenol. |

Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or CI (Chemical Ionization).

Molecular Formula: C

Fragmentation Pathway:

-

Molecular Ion (M

): Peaks at m/z 218 and 220 (3:1 ratio due to -

Base Peak (M - Cl): Loss of Chlorine radical to form the resonance-stabilized oxonium ion.

-

(Oxonium species: [Biphenyl-O=CH

-

(Oxonium species: [Biphenyl-O=CH

-

Secondary Fragment (M - CH

Cl): Cleavage of the ether bond.- (2-Phenylphenoxy cation).

-

Biphenyl Cation: Further fragmentation leads to the stable biphenyl core.

- .

Figure 2: Proposed fragmentation pathway for 2-(Chloromethoxy)-1,1'-biphenyl under Electron Impact (EI).

Experimental Validation Protocol

To confirm the identity of the synthesized material without full isolation (due to instability), use the Methanol Quench Test .

-

Take an aliquot (50 µL) of the reaction mixture.

-

Add to 0.5 mL Methanol-d4 in an NMR tube.

-

Reaction: 2-(Chloromethoxy)biphenyl + CD

OD -

Observation:

-

The -OCH

Cl singlet at 5.8 ppm will disappear. -

A new singlet (Acetal -OCH

O-) will appear upfield at ~5.1 ppm . -

This confirms the active chloromethyl species was present.

-

References

-

Safety of Chloromethyl Ethers: U.S. Environmental Protection Agency. Bis(chloromethyl)ether (BCME) Hazard Summary. Revised Jan 2000. [Link]

-

General Synthesis of Chloromethyl Ethers: Conner, D. S., et al. "Chloromethyl Methyl Ether: Methoxymethylation of Alcohols and Phenols." Organic Syntheses, Coll. Vol. 6, p.101 (1988). [Link]

-

NMR Prediction of Biphenyls: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Standard Reference Text).

-

Related Biphenyl Chemistry: PubChem Compound Summary for (1,1'-Biphenyl)-2-ol (Precursor). [Link]

Sources

Technical Guide: Stability and Storage of Aryl Chloromethyl Ethers

This guide details the stability, storage, and handling of Aryl Chloromethyl Ethers (ACMEs) . It deviates from standard safety data sheets by focusing on the mechanistic drivers of instability and providing field-proven protocols for researchers.

Part 1: Executive Summary

Aryl chloromethyl ethers (ACMEs), with the general structure Ar-O-CH₂-Cl , are potent electrophilic alkylating agents used primarily to introduce aryloxymethyl groups or as intermediates in heterocycle synthesis. Their utility is counterbalanced by two critical factors:

-

Extreme hydrolytic instability: They degrade rapidly in the presence of moisture to release formaldehyde, hydrogen chloride, and the parent phenol.

-

Carcinogenic potential: Like their alkyl counterparts (e.g., MOMCl, BCME), they are alkylating agents. Furthermore, their decomposition products (HCHO + HCl) can recombine in the vapor phase to form bis(chloromethyl) ether (BCME) , a known human carcinogen.

This guide prioritizes in situ generation over storage. If storage is unavoidable, strict anhydrous, low-temperature protocols must be followed.

Part 2: Chemical Stability & Decomposition Mechanisms

The Hydrolytic Instability

ACMEs are significantly more stable than alkyl chloromethyl ethers (like MOMCl) but remain highly reactive.

-

Quantitative Comparison: The hydrolysis rate of chloromethyl phenyl ether is approximately 10¹⁴ times faster than chloromethane, yet roughly 1,000 times slower than chloromethyl methyl ether (MOMCl).

-

Mechanism: Decomposition follows an Sₙ1 solvolysis pathway. The ether oxygen donates electron density to the adjacent carbon, facilitating the departure of the chloride ion and forming a resonance-stabilized oxocarbenium ion .

Decomposition Pathway:

The BCME Risk Factor

While ACMEs do not directly decompose into bis(chloromethyl) ether (BCME), the products of their hydrolysis create the perfect conditions for its formation.

-

Precursors: Formaldehyde (CH₂O) and Hydrogen Chloride (HCl).[1]

-

Reaction:

-

Risk: This reaction occurs readily in the vapor phase above the liquid if moisture enters the storage vessel.

Visualization of Decomposition

The following diagram illustrates the degradation cascade and the secondary formation of BCME.

Caption: Sₙ1 hydrolysis pathway of ACMEs leading to toxic byproducts and potential BCME formation.

Part 3: Storage & Handling Protocols

If you must store ACMEs, you must arrest the Sₙ1 ionization. This is achieved by removing thermal energy and stabilizing the chloride leaving group.

The "Deep Freeze & Dry" Protocol

| Parameter | Specification | Mechanistic Rationale |

| Temperature | -20°C to -80°C | Reduces kinetic energy, significantly slowing the rate-determining ionization step. |

| Atmosphere | Argon (Ar) | Heavier than air; blankets the liquid to prevent moisture ingress better than Nitrogen. |

| Container | Amber Glass + Teflon Seal | Amber glass prevents photochemical decomposition; Teflon resists HCl corrosion. |

| Desiccant | P₂O₅ or CaCl₂ | Must be kept in a secondary containment (desiccator). Do not add directly to product. |

| Stabilizer | Lithium Chloride (LiCl) | Advanced: Adding anhydrous LiCl can retard hydrolysis via the Common Ion Effect , pushing the equilibrium back towards the alkyl chloride. |

Handling Workflow

-

Warm Up: Allow the sealed container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.

-

Transfer: Use a cannula or positive-pressure syringe technique. Never pour.

-

Quench: All glassware and needles must be quenched immediately in a solution of 50% Aqueous Ammonium Hydroxide . This converts residual ACME and formaldehyde into hexamethylenetetramine (urotropine) and phenols.

Part 4: Synthesis & Self-Validating Systems

The safest storage is no storage . Generate ACMEs in situ or immediately prior to use.[2] The following protocol is superior to direct chloromethylation (Phenol + CH₂O + HCl) because it avoids the formation of free formaldehyde gas, reducing BCME risk.

Protocol: Lewis Acid-Catalyzed Exchange (The "MOM-Exchange" Method)

This method generates ACMEs from stable, commercially available Aryl Methoxymethyl (MOM) Ethers.

Reagents:

-

Aryl Methoxymethyl Ether (Ar-O-CH₂-OMe)

-

Boron Trichloride (BCl₃) [1.0 M in Hexanes] or Thionyl Chloride (SOCl₂)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve Ar-O-CH₂-OMe (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0°C .[2][3]

-

Activation: Dropwise add BCl₃ (1.1 equiv) or SOCl₂ (1.2 equiv).

-

Validation: Monitor by TLC. The starting material (MOM ether) is usually more polar than the chloride product.

-

-

Conversion: Stir at 0°C for 1–2 hours.

-

Isolation (Optional): Remove solvent and volatile byproducts (B(OMe)Cl₂) under high vacuum at 0°C .

-

Usage: Redissolve the residue immediately in the reaction solvent for the next step.

Decision Matrix: Store vs. Generate

Caption: Decision logic for handling ACMEs. Long-term storage is strongly discouraged.

Part 5: References

-

Comparison of Hydrolysis Rates:

-

Carcinogenicity of Halo Ethers:

-

Synthesis via MOM Ethers (Analogous Protocol):

-

Safety & Handling of Chloromethyl Ethers:

-

Title: Occupational Health Guideline for Chloromethyl Methyl Ether.

-

Source: CDC / NIOSH.

-

URL:[Link]

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. (PDF) The benzimidazole anthelmintics — chemistry and biological activity [academia.edu]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. acs.figshare.com [acs.figshare.com]

- 10. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-(Chloromethoxy)-1,1'-biphenyl in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Chloromethoxy)-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the . In the absence of extensive published quantitative data for this specific molecule, this document emphasizes theoretical prediction based on molecular structure, outlines a robust experimental protocol for solubility determination, and discusses the critical factors influencing the dissolution process.

Introduction to 2-(Chloromethoxy)-1,1'-biphenyl

2-(Chloromethoxy)-1,1'-biphenyl is a derivative of biphenyl, a molecule of significant interest in organic synthesis and materials science. The biphenyl scaffold is a common structural motif in pharmaceuticals, agrochemicals, and liquid crystals. The introduction of a chloromethoxy group at the 2-position introduces both steric and electronic changes to the parent biphenyl structure, which can significantly impact its physical and chemical properties, including its solubility. A thorough understanding of its solubility is paramount for its application in reaction chemistry, purification processes such as recrystallization, and formulation development.

The structure of 2-(Chloromethoxy)-1,1'-biphenyl consists of two phenyl rings linked by a single bond, with a -OCH₂Cl group attached to one of the rings. The biphenyl core is non-polar and hydrophobic, while the chloromethoxy group introduces a degree of polarity and the potential for specific solvent interactions.

Theoretical Prediction of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solute in a solvent is favored when their intermolecular forces are similar.

Structural Analysis of 2-(Chloromethoxy)-1,1'-biphenyl:

-

Biphenyl Core: The dominant feature of the molecule is the large, non-polar biphenyl ring system. This suggests good solubility in non-polar and aromatic solvents through London dispersion forces and π-π stacking interactions.[1]

-

Chloromethoxy Group (-OCH₂Cl): This functional group introduces polarity to the molecule. The oxygen atom can act as a hydrogen bond acceptor, and the C-O and C-Cl bonds are polar. This suggests that the compound may have some solubility in moderately polar solvents.

Predicted Solubility in Different Classes of Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the biphenyl rings. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to Good | Solubility will be driven by London dispersion forces. The large non-polar surface area of the biphenyl core will interact favorably with these solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | Moderate to Good | These solvents can engage in dipole-dipole interactions with the polar chloromethoxy group. Their organic character also allows for favorable interactions with the biphenyl core. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond with the oxygen of the chloromethoxy group may enhance solubility. However, the large hydrophobic biphenyl core will likely limit overall solubility. Solubility is expected to increase with increasing temperature. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | The predominantly non-polar character of the molecule will lead to poor solvation by highly polar solvents like water. While DMSO is a strong polar aprotic solvent, the large hydrophobic portion of the molecule will likely result in limited solubility. |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust, self-validating protocol for determining the solubility of 2-(Chloromethoxy)-1,1'-biphenyl.

Isothermal Saturation Method

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Chloromethoxy)-1,1'-biphenyl to a series of vials, each containing a known volume or mass of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stir plate in a constant temperature bath (e.g., 25 °C).

-

Agitate the mixtures for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Quantify the concentration of 2-(Chloromethoxy)-1,1'-biphenyl in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.

-

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for good peak shape and retention time.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Quantification: Use a calibration curve prepared from standard solutions of 2-(Chloromethoxy)-1,1'-biphenyl of known concentrations.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample determined by HPLC, calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

Several factors can significantly affect the solubility of 2-(Chloromethoxy)-1,1'-biphenyl.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with increasing temperature. This is a critical consideration for processes like recrystallization, where a solvent with high solubility at elevated temperatures and low solubility at room temperature is desired.

-

Solvent Polarity: As discussed in the theoretical prediction, the polarity of the solvent is a key determinant of solubility. A solvent that can effectively solvate both the non-polar biphenyl core and the polar chloromethoxy group will exhibit the highest dissolving power.

-

Purity of the Compound: Impurities in the 2-(Chloromethoxy)-1,1'-biphenyl sample can affect its measured solubility.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the compound can lead to different measured solubilities. It is important to characterize the solid form being used in the solubility studies.

Logical Relationship between Molecular Structure, Solvent Properties, and Solubility

Caption: Structure-Solubility Relationship.

Conclusion

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- IS MUNI. (n.d.).

- Classification of organic compounds By solubility. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.

- National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-1,1'-biphenyl. PubChem.

- CymitQuimica. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl.

- Department of Climate Change, Energy, the Environment and W

- Sigma-Aldrich. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl 95%.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methylene Chloride - ANALYTICAL METHODS.

- Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.

- Acree, Jr., W. E., & Abraham, M. H. (2026). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.

- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.

- Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Echemi. (2025).

- PrepChem.com. (n.d.).

- BenchChem. (2025). Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide.

- Organic Syntheses Procedure. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl.

- Patsnap. (2017). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.

- Royal Society of Chemistry. (2023).

- Method development for analysis of pharmaceuti-cals in environmental samples. (n.d.).

- Doucette, W. J., & Andren, A. W. (1987). Aqueous solubility of selected biphenyl, furan, and dioxin congeners. Scilit.

- LeoPARD. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process.

- Sigma-Aldrich. (2002).

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-1,1'-biphenyl: Synthesis, Applications, and Experimental Protocols

A Note on Nomenclature: This guide focuses on 2-(Chloromethyl)-1,1'-biphenyl (CAS Number: 38580-83-5). The initial topic requested was "2-(Chloromethoxy)-1,1'-biphenyl". However, a comprehensive search of chemical databases and scientific literature yielded no specific results for a compound with this exact name and structure. The "chloromethoxy" group (-OCH₂Cl) is chemically distinct from the "chloromethyl" group (-CH₂Cl). It is presumed that the intended compound of interest is the more common and well-documented 2-(Chloromethyl)-1,1'-biphenyl, a valuable reagent in organic synthesis. This guide has been developed to provide in-depth technical information on this compound.

Introduction and Core Concepts

2-(Chloromethyl)-1,1'-biphenyl is an aromatic organic compound featuring a biphenyl scaffold with a chloromethyl group at the 2-position of one of the phenyl rings. This seemingly simple molecule is a cornerstone for medicinal chemists and materials scientists due to its versatile reactivity. The biphenyl moiety provides a rigid, aromatic core that is prevalent in many biologically active molecules and functional materials.[1] The chloromethyl group, a reactive electrophilic site, serves as a chemical handle for introducing the biphenyl scaffold into a wide array of molecular architectures.

The strategic placement of the chloromethyl group at the 2-position introduces steric considerations that can influence the conformational properties of its derivatives. This is a critical aspect in drug design, where the three-dimensional shape of a molecule is paramount for its interaction with biological targets.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-(Chloromethyl)-1,1'-biphenyl is essential for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 38580-83-5 | [2] |

| Molecular Formula | C₁₃H₁₁Cl | [2] |

| Molecular Weight | 202.68 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 126 °C (decomposes) | [3] |

| Boiling Point | 380 ± 31 °C | [3] |

| Solubility | Soluble in tetrahydrofuran, insoluble in water. | [3] |

Safety and Handling:

2-(Chloromethyl)-1,1'-biphenyl is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4][5] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][6]

Hazard Statements:

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

-

Very toxic to aquatic life with long-lasting effects.[4]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Wear protective gloves/eye protection/face protection.[4]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Store locked up.[4]

Synthesis and Mechanistic Insights

The synthesis of 2-(Chloromethyl)-1,1'-biphenyl can be achieved through various synthetic routes. A common and effective method is the chloromethylation of 2-methyl-1,1'-biphenyl.

Chloromethylation of 2-Methyl-1,1'-biphenyl

This reaction involves the introduction of a chloromethyl group onto the aromatic ring. While direct chloromethylation of biphenyl can lead to a mixture of isomers, starting with 2-methylbiphenyl can provide better regioselectivity. The reaction typically employs a source of formaldehyde, such as paraformaldehyde, and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[7]

Reaction Scheme:

Mechanism: The reaction proceeds through the formation of a highly electrophilic species, the chloromethyl cation (ClCH₂⁺), or a complex that behaves as such. The Lewis acid catalyst, ZnCl₂, activates formaldehyde, facilitating its reaction with HCl to generate this electrophile. The aromatic ring of 2-methylbiphenyl then acts as a nucleophile, attacking the chloromethyl cation in an electrophilic aromatic substitution reaction. The directing effects of the methyl and phenyl groups on the biphenyl core influence the position of chloromethylation.

Applications in Research and Drug Development

The utility of 2-(Chloromethyl)-1,1'-biphenyl lies in its ability to serve as a building block for more complex molecules. The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 2-biphenylmethyl moiety.

Synthesis of Bioactive Molecules

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[8] 2-(Chloromethyl)-1,1'-biphenyl is a key intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory agents, antihypertensives, and anticancer drugs.[1][8] For instance, it can be used to synthesize analogs of non-steroidal anti-inflammatory drugs (NSAIDs) or to build ligands for various receptors where the biphenyl core provides the necessary hydrophobic interactions.

Development of PD-1/PD-L1 Inhibitors

Recent research has highlighted the importance of the biphenyl moiety in the design of small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[9] The biphenyl core serves as a scaffold to which other functional groups can be attached to optimize binding affinity and pharmacological properties. 2-(Chloromethyl)-1,1'-biphenyl can be a starting material for the synthesis of these inhibitors.

Intermediate for Functional Materials

Beyond pharmaceuticals, this compound is also used in the synthesis of materials with interesting optical and electronic properties. For example, it can be a precursor for fluorescent whitening agents and other organic electronic materials.[3]

Experimental Protocol: Synthesis of an N-Substituted Amine

This protocol details a representative nucleophilic substitution reaction using 2-(Chloromethyl)-1,1'-biphenyl to synthesize a tertiary amine, a common structural motif in drug molecules.

Objective: To synthesize N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine, a scaffold with potential anti-cancer activity.[1]

Materials:

-

2-(Chloromethyl)-1,1'-biphenyl

-

2-Aminopyrimidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-(Chloromethyl)-1,1'-biphenyl (1.0 eq), 2-aminopyrimidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of approximately 0.1 M with respect to the 2-(Chloromethyl)-1,1'-biphenyl.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 82°C).

-

Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material (2-(Chloromethyl)-1,1'-biphenyl) will indicate the reaction is complete.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash with acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of a Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of a biphenyl-based PD-L1 inhibitor starting from 2-(Chloromethyl)-1,1'-biphenyl.

Caption: Synthetic workflow for a biphenyl-based PD-L1 inhibitor.

Conclusion

2-(Chloromethyl)-1,1'-biphenyl is a versatile and valuable building block in modern organic synthesis. Its biphenyl core and reactive chloromethyl group make it an ideal starting material for the construction of complex molecules with diverse applications, from pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is crucial for harnessing its full potential in research and development.

References

-

PubChem. 2-(Chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

-

NIST. 1,1'-Biphenyl, 4-(chloromethyl)-. NIST Chemistry WebBook. [Link]

-

CPAchem. Safety data sheet. [Link]

-

Zhejiang Hongda Chemical Products Co., Ltd. 4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL. [Link]

-

El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

- G. G., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules.

-

de Oliveira, K. T., et al. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules. [Link]

- Google Patents. Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.

-

ChemWhat. 4,4′-Bis(chloromethyl)-1,1′-biphenyl CAS#: 1667-10-3. [Link]

-

Schultz Canada Chemicals Ltd. 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. [Link]

-

PubChem. 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane. National Center for Biotechnology Information. [Link]

-

Cheméo. Biphenyl (CAS 92-52-4). [Link]

-

Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]

-

US EPA. 1,1'-Biphenyl. [Link]

- Google Patents.

-

ResearchGate. Progress in the Research and Development of Biphenyl Small Molecules Targeting PD-1/PD-L1 as Potential Antitumor Drug Candidates. [Link]

-

Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. [Link]

- Google Patents. 4, 4'-bis-(chloromethyl)-biphenyl.

-

ResearchGate. Solvent switched synthesis of biphenyl-2-carbonitriles and biphenyl-2-carbimidates in DME and TFE. [Link]

-

PubChem. 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

-

Chen, A., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubMed. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. [Link]

-

NIST. 1,1'-Biphenyl, 2-methyl-. NIST Chemistry WebBook. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(Chloromethyl)-1,1'-biphenyl | C13H11Cl | CID 21972820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL | [zjhdchem.com]

- 4. cpachem.com [cpachem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. download.basf.com [download.basf.com]

- 7. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Chloromethoxy)-1,1'-biphenyl: Synthesis, Properties, and Applications for Advanced Research

This technical guide provides a comprehensive overview of 2-(Chloromethoxy)-1,1'-biphenyl, a specialized chemical compound of interest to researchers and professionals in drug development and materials science. While this compound is not widely documented or commercially available, this guide consolidates information on its nomenclature, and proposes a robust synthetic pathway based on established chemical principles. Furthermore, it extrapolates its likely chemical properties, reactivity, and potential applications, drawing parallels with structurally related and well-characterized molecules.

Nomenclature and Identification

To ensure clarity and precision in scientific communication, it is essential to define the nomenclature of the target compound. Due to its limited presence in chemical literature, a definitive list of synonyms is not available. However, based on systematic naming conventions, the following identifiers can be assigned:

| Identifier Type | Name/Value |

| Systematic Name | 2-(Chloromethoxy)-1,1'-biphenyl |

| Parent Compound | 2-Hydroxybiphenyl (or o-phenylphenol) |

| Functional Group | Chloromethoxy ether |

| Molecular Formula | C₁₃H₁₁ClO |

| Structure | A biphenyl scaffold with a chloromethoxy (-OCH₂Cl) group at the 2-position. |

It is crucial to distinguish this compound from its isomers and related structures, such as 4-(chloromethyl)-1,1'-biphenyl[1][2] or 4,4'-bis(chloromethyl)-1,1'-biphenyl[3][4], where a chloromethyl group is directly attached to the biphenyl ring, rather than being linked via an oxygen atom.

Proposed Synthesis of 2-(Chloromethoxy)-1,1'-biphenyl

The synthesis of 2-(Chloromethoxy)-1,1'-biphenyl can be logically approached by forming a chloromethyl ether from the corresponding phenol, 2-hydroxybiphenyl. This method is analogous to the preparation of other chloromethyl ethers, such as chloromethyl methyl ether (MOM-Cl)[1][5] and benzyl chloromethyl ether[6], which are versatile reagents in organic synthesis. The proposed reaction proceeds via the acid-catalyzed reaction of 2-hydroxybiphenyl with formaldehyde and hydrogen chloride.

Reaction Mechanism

The reaction mechanism involves the protonation of formaldehyde under acidic conditions, which generates a highly electrophilic carbocation. The hydroxyl group of 2-hydroxybiphenyl then acts as a nucleophile, attacking the activated formaldehyde. The resulting hydroxymethyl ether is subsequently converted to the more stable chloromethyl ether by reaction with chloride ions present in the hydrochloric acid medium.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for 2-(Chloromethoxy)-1,1'-biphenyl.

Caption: Proposed workflow for the synthesis of 2-(Chloromethoxy)-1,1'-biphenyl.

Detailed Step-by-Step Protocol

Caution: Chloromethyl ethers are potent alkylating agents and potential carcinogens.[6] Specifically, the synthesis may produce trace amounts of the highly carcinogenic bis(chloromethyl) ether as a byproduct.[7][8] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-hydroxybiphenyl (1 equivalent) and paraformaldehyde (1.2 equivalents) in an anhydrous solvent such as dichloromethane at room temperature.

-

Reaction: Cool the mixture to 0-5 °C using an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution at a moderate rate. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting 2-hydroxybiphenyl is consumed.

-

Work-up: Once the reaction is complete, stop the flow of HCl gas and allow the mixture to warm to room temperature. If two phases are present, separate the organic layer. Wash the organic phase with cold brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Due to the potential thermal instability of chloromethyl ethers, purification is best achieved by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Physicochemical Properties and Reactivity

While experimental data for 2-(Chloromethoxy)-1,1'-biphenyl is not available, its properties can be inferred from related compounds.

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Appearance | Colorless to pale yellow oil or low-melting solid. | Similar to other chloromethyl ethers and biphenyl derivatives. |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, ethyl acetate); insoluble in water. | Based on the properties of 4,4'-bis(chloromethyl)-1,1'-biphenyl, which is soluble in tetrahydrofuran and insoluble in water.[9] |

| Reactivity | Highly reactive towards nucleophiles. The chloromethoxy group is an excellent leaving group in Sₙ2 reactions. | This reactivity is characteristic of α-chloroethers and is the basis for their use as protecting groups and alkylating agents.[10] |

| Stability | Moisture-sensitive; will hydrolyze in the presence of water to form 2-hydroxybiphenyl, formaldehyde, and HCl. | This is a known characteristic of chloromethyl ethers.[6] |

Potential Applications in Research and Development

The unique structural features of 2-(Chloromethoxy)-1,1'-biphenyl suggest its utility in several areas of chemical research, particularly as a versatile intermediate.

Synthesis of Biologically Active Molecules

The biphenyl moiety is a common scaffold in many pharmaceutical compounds. The chloromethoxy group in 2-(Chloromethoxy)-1,1'-biphenyl can serve as a reactive handle for introducing the 2-biphenylyloxymethyl group onto various substrates through nucleophilic substitution. This could be a valuable strategy for creating libraries of compounds for drug discovery, analogous to how related biphenyl intermediates are used in the synthesis of antimicrobial and antifungal agents.[11]

Intermediate for Materials Science

Chloromethylated biphenyls, such as 4,4'-bis(chloromethyl)-1,1'-biphenyl, are important intermediates in the synthesis of fluorescent whitening agents and other electronic chemicals.[9][12] Similarly, 2-(Chloromethoxy)-1,1'-biphenyl could be explored as a precursor for novel polymers or liquid crystals, where the specific substitution pattern may impart unique optical or material properties.

Protecting Group Chemistry

The 2-biphenylyloxymethyl group could potentially be used as a protecting group for alcohols, phenols, or carboxylic acids in complex organic syntheses. Its stability and cleavage conditions would need to be experimentally determined, but it offers a structural alternative to more common protecting groups.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount.

-

Hazard Class: Based on its structure, 2-(Chloromethoxy)-1,1'-biphenyl should be treated as a corrosive, toxic, and potentially carcinogenic compound. Structurally related compounds like 4,4'-bis(chloromethyl)-1,1'-biphenyl are classified as causing severe skin burns and eye damage.[13]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and any contact with skin or eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-CHLORO ETHERS FROM SYMMETRIC ACETALS AND ACID HALIDES: A ZINC-CATALYZED ON-DEMAND SYNTHESIS AND USE OF CHLOROMETHYL METHYL ETHER. Retrieved from [Link]

- Chong, J. M., & Shen, L. (1998). PREPARATION OF CHLOROMETHYL METHYL ETHER REVISITED.

- Google Patents. (n.d.). US4562280A - Chloromethylation of deactivated aromatic compounds.

-

El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

- Google Patents. (n.d.). CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.

-

ChemWhat. (n.d.). 4,4′-Bis(chloromethyl)-1,1′-biphenyl CAS#: 1667-10-3. Retrieved from [Link]

-

Zhejiang Hongda Chemicals Co.Ltd. (n.d.). 4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Hydroxybiphenyl. Retrieved from [Link]

- Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.

-

ResearchGate. (n.d.). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). BENZYL CHLOROMETHYL ETHER. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2020, January 22). Blanc Chloromethylation - Removing BCME from Product. Retrieved from [Link]

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 4-(Chloromethyl)-1,1'-biphenyl | 1667-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4 -Bis(chloromethyl)-1,1 -biphenyl 95 1667-10-3 [sigmaaldrich.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 9. 4,4'-BIS(CHLOROMETHYL)-1,1'-BIPHENYL | [zjhdchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemwhat.com [chemwhat.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Theoretical Evaluation of 2-(Chloromethoxy)-1,1'-biphenyl: Structural Dynamics and Genotoxic Reactivity

Document Type: Technical Whitepaper & Computational Protocol Subject: 2-(Chloromethoxy)-1,1'-biphenyl (CAS: N/A - Structural Analog to MOM-Cl derivatives) Context: Impurity Profiling, Genotoxicity Assessment (ICH M7), and Computational Organic Chemistry

Executive Summary

This technical guide provides a theoretical framework for analyzing 2-(Chloromethoxy)-1,1'-biphenyl , a highly reactive alpha-chloro ether. Structurally, this compound consists of a biphenyl core with a methoxymethyl chloride (MOM-Cl) moiety at the ortho position.

From a drug development perspective, this structure is a critical "alerting structure" under ICH M7 guidelines due to its potential as a potent alkylating agent. The chloromethoxy group (-OCH₂Cl) is significantly more reactive than a standard benzyl chloride due to the resonance stabilization of the intermediate oxocarbenium ion by the adjacent oxygen atom.

This guide outlines the computational methodologies required to profile its conformational landscape (ortho-effect), electronic stability, and hydrolytic degradation pathways.

Part 1: Structural Dynamics & Conformational Analysis

The Ortho-Effect and Biphenyl Twist